4-Phenoxy-2-butenoic acid
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Overview
Description
4-Phenoxy-2-butenoic acid is an organic compound with the molecular formula C10H10O3. It is characterized by the presence of a phenoxy group attached to a butenoic acid backbone.
Scientific Research Applications
4-Phenoxy-2-butenoic acid has diverse applications in scientific research:
Future Directions
4-Oxobutenoic acids, which include 4-Phenoxy-2-butenoic acid, are useful as biologically active species and as versatile intermediates for further derivatisation . Current routes to their synthesis can be problematic and lack generality . Therefore, future research could focus on developing more efficient and general methods for their synthesis.
Mechanism of Action
Mode of Action
The compound’s interaction with its potential targets and the resulting changes at the molecular and cellular levels are subjects of ongoing research .
Biochemical Pathways
It is possible that this compound may interact with multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-phenoxybut-2-enoic acid. These factors can include pH, temperature, presence of other molecules, and cellular environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenoxy-2-butenoic acid can be synthesized through various methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . For aryl derivatives, tosic acid is often used, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Phenoxy-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The double bond in the butenoic acid can be reduced to form saturated derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for the oxidation of phenoxy groups.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated butanoic acid derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-phenyl-2-butenoic acid: Similar in structure but with a phenyl group instead of a phenoxy group.
4-Phenoxybutanoic acid: Lacks the double bond present in 4-Phenoxy-2-butenoic acid.
Uniqueness
This compound is unique due to the presence of both a phenoxy group and a double bond in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(E)-4-phenoxybut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIZRXWCNRPRJL-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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